N-[[4-[3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]acetamide
Description
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Properties
IUPAC Name |
N-[[4-[3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-9-13(14(17)22(3)20-9)15-19-16(24-21-15)12-6-4-11(5-7-12)8-18-10(2)23/h4-7H,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPPXZGBKACEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=NOC(=N2)C3=CC=C(C=C3)CNC(=O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[[4-[3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]acetamide generally involves the construction of the pyrazole and oxadiazole rings through a series of condensation and cyclization reactions. Starting with 5-chloro-1,3-dimethylpyrazole, which undergoes acylation to form an intermediate that reacts with hydrazides to form the oxadiazole ring. This intermediate compound is then coupled with 4-(bromomethyl)benzonitrile to form the final product. Each step involves specific reaction conditions such as controlled temperatures, catalysts, and solvents like dichloromethane or ethanol to facilitate the process.
Industrial Production Methods: : On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. The procedures include multi-step synthesis with rigorous control of parameters like temperature, pH, and reaction time. Catalysts and high-efficiency purification techniques like recrystallization or column chromatography are often employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: : N-[[4-[3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]acetamide undergoes various chemical reactions including:
Oxidation: : Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: : Reductive conditions can alter the pyrazole or oxadiazole moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines for substitution reactions. Reaction conditions vary, often involving solvents like acetonitrile or methanol, and specific pH environments.
Major Products Formed: : Major products depend on the specific reaction, such as oxidized pyrazole derivatives, reduced forms of the oxadiazole ring, or various substituted acetamides.
Scientific Research Applications
Chemistry: : Utilized in studies involving synthetic organic chemistry, particularly in the development of novel acetamide derivatives.
Biology: : Investigated for its potential effects on biological pathways and enzyme interactions.
Medicine: : Explored as a potential therapeutic agent due to its bioactivity, including antimicrobial and anticancer properties.
Industry: : Employed in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex molecular structures.
Mechanism of Action: The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. Its pyrazole and oxadiazole rings enable it to fit into active sites of enzymes, potentially inhibiting or modifying their function. The chlorinated phenyl group enhances its binding affinity and specificity. Pathways impacted may include those related to signal transduction, metabolic processes, and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds: : Compounds like 4-chlorophenylacetic acid, 5-chloro-1,3-dimethylpyrazole, and 2-(phenylmethyl)-1,2,4-oxadiazole.
Uniqueness: : N-[[4-[3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]acetamide stands out due to its combined structural motifs, leading to unique chemical reactivity and biological interactions. Its multi-ring system is less common and provides diverse functional possibilities compared to simpler structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
